2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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Overview
Description
“2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C13H20ClNO and a molecular weight of 241.76 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound is available in the form of powder or crystals . It has a storage temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Selective Synthesis and Reaction Mechanisms
In the study by Birsa (2003), the reaction of 4-(2′-hydroxyaryl)-1,3-dithiolium salts with sodium sulfide in ethanol was explored, yielding 2′-hydroxyacetophenones. This research demonstrates the regioselective nature of the reaction influenced by the hydroxyl group in the 2′-position, a reaction condition that might be applicable to similar compounds like "2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride" for synthesizing targeted organic molecules (Birsa, 2003).
Oxidation Reactions
Castro et al. (2005) described an efficient method for the oxidation of 2′-phenyl-2′-(piperidin-1-yl)ethanol, highlighting the synthetic route to produce piperidin-2-one derivatives. Such methodologies are essential for the structural modification of piperidine-based compounds for potential use in various chemical and pharmaceutical applications (Castro et al., 2005).
Antimicrobial Activity
- Development of Antimicrobial Agents: Kottapalle and Shinde (2021) synthesized 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, showing good antibacterial and antifungal activity. This study illustrates the potential for compounds structurally related to "this compound" to serve as templates for the design of new antimicrobial agents (Kottapalle & Shinde, 2021).
Chemical Structure and Properties
- Characterization and Structural Analysis: Wang Jin-peng (2013) prepared 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, optimizing technological parameters for the synthesis. The study's approach to characterizing and confirming the structure of synthesized compounds could be relevant to the analysis of "this compound" for its potential applications (Wang Jin-peng, 2013).
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound, being a semi-flexible linker in PROTAC development, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathways affected by 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride are related to the targeted protein degradation process. The compound, as part of a PROTAC molecule, facilitates the recruitment of an E3 ligase to a specific target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the development of protacs .
Result of Action
The result of the action of this compound is the degradation of the target protein. By facilitating the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, it leads to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Properties
IUPAC Name |
2-(4-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13;/h1-4,13-15H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWLSMHNEYTUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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